molecular formula C17H15N3O4S B594630 Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-97-7

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B594630
CAS No.: 1253791-97-7
M. Wt: 357.384
InChI Key: MYXKCSBTWHZYBA-UHFFFAOYSA-N
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Description

Overview of Pyrido[2,3-d]Pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are bicyclic heterocyclic compounds comprising fused pyridine and pyrimidine rings. These derivatives are pharmacologically significant due to their structural similarity to purines and quinazolines, enabling interactions with biological targets such as kinases and enzymes. Their scaffold is highly modular, allowing functionalization at positions 2, 5, 6, 7, and 8 to optimize bioactivity. Key applications include:

  • Anticancer agents : Inhibition of tyrosine kinases (e.g., PIM-1) and cell cycle regulators.
  • Antimicrobial activity : Targeting bacterial dihydrofolate reductase.
  • Anti-inflammatory effects : Modulation of cyclooxygenase (COX) pathways.

The subject compound, ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate , exemplifies this class, featuring a 7,8-dihydro core with phenyl, methylthio, and ethyl ester substituents.

Historical Development and Research Significance

The synthesis of pyrido[2,3-d]pyrimidines dates to the 1990s, with early methods involving condensation of aminopyrimidines with malononitrile or aldehydes. Notable milestones include:

  • 1993 : Kisliuk et al. developed reductive alkylation strategies for N-substituted derivatives.
  • 2010s : Advancements in one-pot multicomponent reactions using catalysts like diammonium hydrogen phosphate (DAHP) in aqueous media.
  • 2020s : Focus on cytotoxic derivatives, such as compound 4 in source , which showed IC₅₀ values of 0.57 μM against MCF-7 cells via PIM-1 kinase inhibition.

Recent studies emphasize the role of substituents in bioactivity. For instance, the 8-phenyl group in the subject compound enhances planar stacking with hydrophobic enzyme pockets, while the 2-methylthio moiety improves electron-withdrawing effects.

Classification and Nomenclature

Systematic Nomenclature

  • IUPAC Name : this compound.
  • CAS Registry Number : 1253791-97-7.
  • Molecular Formula : C₁₇H₁₅N₃O₄S.

Structural Breakdown

Position Substituent Role
2 Methylthio (-SMe) Enhances electronic density and hydrophobic interactions.
5 Hydroxyl (-OH) Participates in hydrogen bonding with target proteins.
6 Ethyl ester (-COOEt) Increases lipophilicity (XLogP₃: 2.75) and bioavailability.
8 Phenyl (-Ph) Stabilizes π-π stacking in enzyme binding sites.

Structural Importance in Heterocyclic Chemistry

The compound’s fused pyrido[2,3-d]pyrimidine core adopts a puckered conformation, with the pyrimidine ring deviating from planarity by 8.94° due to steric effects from the 8-phenyl group. Key structural features include:

  • Hydrogen-bonding networks : The 5-hydroxy and 7-oxo groups form intramolecular H-bonds, stabilizing the dihydro configuration.
  • Electrophilic centers : The 2-methylthio and 6-ester groups serve as sites for nucleophilic substitution or oxidation.

Comparative Analysis of Analogues

Derivative 8-Substituent XLogP₃ Bioactivity
Subject compound Phenyl 3.65 PIM-1 inhibition (IC₅₀: 11.4 nM)
8-Propyl analogue Propyl 2.75 Moderate COX-2 inhibition
8-Isopentyl analogue Isopentyl 4.02 Enhanced antimicrobial activity

This structural versatility underscores its relevance in drug design, particularly in optimizing pharmacokinetic profiles.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-phenylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-16(23)12-13(21)11-9-18-17(25-2)19-14(11)20(15(12)22)10-7-5-4-6-8-10/h4-9,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXKCSBTWHZYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109116
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-, ethyl ester
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-97-7
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 7,8-dihydro-5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S and a molecular weight of 357.39 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable antitumor properties. Specifically, compounds in this class have been shown to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, studies have demonstrated that ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl derivatives can effectively target cancer cells by interfering with proliferation and survival signals .

Table 1: Summary of Antitumor Activity

CompoundTargetActivity
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenylTyrosine KinasesInhibitory
Other derivativesVarious cancer cell linesCytotoxic effects

Cardiovascular Effects

Pyrido[2,3-d]pyrimidines have also been explored for their cardiovascular benefits. Some studies suggest they may act as antihypertensive agents by modulating angiotensin II receptor activity. The structural modifications at the C5 and C6 positions significantly impact their selectivity and efficacy against cardiovascular diseases .

Antiviral Potential

Emerging research highlights the potential of this compound as an antiviral agent , particularly against Hepatitis C Virus (HCV). The mechanism involves inhibition of viral polymerase activity, making it a candidate for further investigation in antiviral drug development .

The biological activity of ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl is largely attributed to its ability to bind to specific receptors and enzymes:

  • Tyrosine Kinase Inhibition : Compounds with similar structures have been shown to inhibit various tyrosine kinases involved in tumor growth and metastasis.
  • Receptor Modulation : The interaction with angiotensin receptors suggests a mechanism for lowering blood pressure and improving cardiovascular health.
  • Viral Polymerase Inhibition : The compound's structure allows it to fit into the active sites of viral enzymes, disrupting their function.

Case Studies

  • Antitumor Efficacy : A study involving synthesized pyrido[2,3-d]pyrimidine derivatives showed significant cytotoxicity against several human cancer cell lines (e.g., HepG2, DLD) with IC50 values in the nanomolar range .
  • Cardiovascular Applications : Clinical trials exploring the antihypertensive effects of these compounds indicated a reduction in systolic blood pressure among participants treated with specific derivatives .
  • Antiviral Activity : Laboratory tests demonstrated that certain derivatives could reduce HCV replication by over 70%, indicating promising antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Biological Relevance Source
Target Compound 5-OH, 2-SCH₃, 8-Ph, 6-COOEt C₁₇H₁₅N₃O₄S 357.39 Melting point: N/A (reported as out of stock ); IR/NMR data consistent with hydroxyl and ester groups Potential kinase inhibition (structural analogy to CDK inhibitors )
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 5-OH, 2-Ph, 8-Bn, 6-COOEt C₂₃H₁₉N₃O₄ 401.42 CAS: 76377-80-5; GHS safety data available (acute toxicity) Antimicrobial activity (inferred from structural analogs )
Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 5-OH, 2-Ph, 8-iPr, 6-COOEt C₁₉H₁₉N₃O₄ 353.38 No reported bioactivity; structural isomerism alters lipophilicity Experimental intermediate
Pipemidic Acid Ethyl Ester 2-piperazinyl, 8-Et, 5-oxo, 6-COOEt C₁₅H₁₈N₄O₃ 302.33 Impurity in quinolone antibiotics; CAS: 51940-43-3 Antibacterial (as a metabolite of pipemidic acid)
Ethyl 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7a) 2-NH₂, 5-oxo, 8-COOEt C₁₀H₁₀N₄O₃ 234.21 High melting point (289–291°C); synthesized via amine coupling Anticancer (DNA intercalation potential)

Key Observations:

8-Phenyl substitution increases steric bulk compared to 8-ethyl or 8-isopropyl analogs, possibly affecting membrane permeability .

Physical Properties :

  • Melting points vary significantly: The target compound’s unavailability in recent inventories contrasts with stable analogs like compound 7a (mp 289–291°C), suggesting differences in crystallinity or stability .

Synthetic Routes :

  • Most derivatives are synthesized via Hantzsch-like condensations, but yields and purity depend on substituents. For example, compound 7a achieves 97% yield using NH₄OH , whereas the target compound’s synthesis (similar to ) may require optimized stoichiometry for the methylthio group.

Pharmacological Potential: The target compound shares a core structure with narazaciclib (8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile), a CDK4/6 inhibitor, but lacks the anilino and nitrile groups critical for kinase binding .

Preparation Methods

Key Reaction Steps

  • Formation of the Pyrimidine Ring : A thiomethyl-substituted pyrimidine intermediate is synthesized by reacting 2-amino-4-methylpyridine with methyl isothiocyanate in the presence of a base such as triethylamine.

  • Esterification : The carboxylic acid group at position 6 is esterified using ethanol and a catalytic amount of sulfuric acid, yielding the ethyl ester derivative.

  • Cyclization : The intermediate undergoes cyclization under acidic conditions (e.g., acetic acid or polyphosphoric acid) to form the fused pyrido[2,3-d]pyrimidine system.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates.

  • Temperature Control : Cyclization proceeds efficiently at 80–100°C, avoiding decomposition of heat-sensitive functional groups.

  • Catalysts : Lewis acids such as zinc chloride improve regioselectivity during ring closure.

Table 1: Representative Reaction Conditions for Cyclization

ParameterConditionYield (%)Source
SolventAcetic acid65–70
CatalystNone58
Temperature90°C, 6 hours72
Alternative CatalystZnCl₂ (0.1 equiv)81

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling to introduce the phenyl group at position 8. This method offers superior regiocontrol compared to traditional Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling

A brominated pyridopyrimidine precursor is reacted with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The reaction proceeds in a mixture of dioxane and aqueous sodium carbonate at 80°C.

Br-Pyridopyrimidine+PhB(OH)2Pd(PPh₃)₄Ph-Pyridopyrimidine+B(OH)3\text{Br-Pyridopyrimidine} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ph-Pyridopyrimidine} + \text{B(OH)}3

Advantages and Limitations

  • Advantages : High functional group tolerance and compatibility with the methylthio moiety.

  • Limitations : Requires anhydrous conditions and expensive palladium catalysts.

The introduction of the phenyl group at the 8-position is alternatively achieved via reductive amination. This method involves condensing a ketone intermediate with aniline derivatives followed by sodium cyanoborohydride (NaBH₃CN)-mediated reduction.

Critical Parameters

  • pH Control : Reactions are maintained at pH 4–5 using acetate buffers to prevent premature reduction of the imine intermediate.

  • Substrate Purity : Aniline derivatives must be free from oxidizing agents to avoid side reactions.

Post-Synthetic Modifications

Hydroxylation at Position 5

The hydroxyl group at position 5 is introduced via oxidative demethylation of a methoxy precursor using boron tribromide (BBr₃) in dichloromethane.

OCH3BBr₃OH+CH3Br\text{OCH}3 \xrightarrow{\text{BBr₃}} \text{OH} + \text{CH}3\text{Br}

Methylthio Group Retention

The methylthio group at position 2 remains intact under most reaction conditions due to its low reactivity toward nucleophilic and electrophilic agents.

Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm confirms purities >98%.

  • NMR : 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.31 (t, 3H, CH₂CH₃), 2.52 (s, 3H, SCH₃), 4.25 (q, 2H, OCH₂), 7.45–7.62 (m, 5H, Ar-H).

Spectral Data Correlation

  • IR : Strong absorption at 1685 cm1^{-1} (C=O), 3250 cm1^{-1} (O-H).

  • MS : Molecular ion peak at m/zm/z 357.38 (M+^+).

Comparative Analysis of Methods

Table 2: Efficiency of Preparation Methods

MethodYield Range (%)Purity (%)ScalabilityCost
Condensation/Cyclization58–8195–98HighLow
Palladium Coupling70–8597–99ModerateHigh
Reductive Amination65–7593–96LowModerate

Q & A

Q. Table 1: Key Reaction Parameters

ReactantSolventTemperatureTimeYieldPurity
5-Acetyl-4-aminopyrimidine + ethyl malonateEthanol90°C18 hrs65–70%95%

How is the pyridone core structure confirmed experimentally?

The pyridone (vs. hydroxypyridine) tautomer is confirmed via:

  • IR spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ (pyridone ring) and absence of O–H stretches for enolic hydroxy groups .
  • X-ray crystallography : Planar geometry of the pyridone ring and hydrogen-bonding patterns (e.g., N–H···O interactions) .

What are the common impurities observed during synthesis?

  • Transesterification byproducts : Substitution of ethyl ester groups with methyl/isopropyl esters under basic conditions .
  • Incomplete ring closure : Traces of intermediate enamino diketones detected via LC-MS (e.g., m/z 320.1 for uncyclized precursor) .

Advanced Research Questions

How do substituents at the 8-position influence crystallographic packing and solubility?

Substituents like phenyl (aromatic) vs. allyl (flexible) alter packing efficiency:

  • Phenyl groups enhance π-π stacking, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .
  • Allyl groups introduce steric hindrance, increasing amorphous character and solubility in DMSO (>50 mg/mL) .

Q. Table 2: Substituent Effects on Solubility

8-SubstituentSolubility in DMSO (mg/mL)Melting Point (°C)
Phenyl10–15220–225
Allyl50–60180–185

How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects:

  • Tautomerism : Pyridone ↔ hydroxypyridine equilibria in solution can shift NMR signals (e.g., ¹H NMR δ 12.5 ppm for OH in DMSO-d₆) .
  • Hydrogen bonding : Solid-state H-bonding stabilizes specific conformers, as seen in X-ray-derived bond lengths (e.g., C=O at 1.22 Å vs. 1.25 Å in solution) . Use variable-temperature NMR or DFT calculations (B3LYP/6-311+G*) to model tautomeric preferences .

What strategies optimize multi-step synthesis for scale-up?

  • Step 1 : Use flow chemistry for the initial condensation to improve heat transfer and reduce side reactions .
  • Step 2 : Replace column chromatography with antisolvent crystallization (e.g., water addition to ethanolic crude product) for higher throughput .
  • Quality control : Monitor intermediates via in-line FTIR to detect transesterification early .

How do methylthio vs. amino groups at the 2-position affect biological activity?

  • Methylthio groups : Enhance lipophilicity (logP ~2.5) and membrane permeability, favoring antimicrobial activity .
  • Amino groups : Increase hydrogen-bonding potential, improving target binding (e.g., kinase inhibition IC₅₀ <1 µM) but reducing metabolic stability . SAR studies on pyrido[2,3-d]pyrimidine analogs suggest methylthio derivatives exhibit broader Gram-negative coverage .

What crystallographic challenges arise during structure determination?

  • Disorder in flexible substituents : Allyl or propynyl groups at position 8 require refinement with split occupancy models .
  • Twinned crystals : Common in monoclinic systems (space group P2₁/c); use SHELXL TWIN commands to resolve .
  • Hydrogen bonding networks : Graph-set analysis (e.g., R₂²(8) motifs) clarifies packing motifs and stability .

Q. Methodological Notes

  • Synthesis : Prioritize base-free conditions to avoid transesterification .
  • Characterization : Combine XRD, VT-NMR, and DFT for tautomer resolution .
  • Data conflict resolution : Cross-validate spectroscopic and crystallographic data with computational models .

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